BenchChemオンラインストアへようこそ!

2-Amino-2-(3-fluoro-2-(trifluoromethyl)pyridin-4-yl)acetic acid

Chiral Resolution Analytical Chemistry Process Chemistry

2-Amino-2-(3-fluoro-2-(trifluoromethyl)pyridin-4-yl)acetic acid (CAS 1270319-55-5) is a highly fluorinated, non-proteinogenic α-amino acid featuring a pyridine core with a unique 3-fluoro-2-(trifluoromethyl) substitution pattern. This architecture is a critical pharmacophoric motif within the Vertex Pharmaceuticals patent estate for pyridyl-containing CFTR modulators, making it a key synthetic intermediate for next-generation cystic fibrosis therapies.

Molecular Formula C8H6F4N2O2
Molecular Weight 238.14 g/mol
Cat. No. B13360414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2-(3-fluoro-2-(trifluoromethyl)pyridin-4-yl)acetic acid
Molecular FormulaC8H6F4N2O2
Molecular Weight238.14 g/mol
Structural Identifiers
SMILESC1=CN=C(C(=C1C(C(=O)O)N)F)C(F)(F)F
InChIInChI=1S/C8H6F4N2O2/c9-4-3(5(13)7(15)16)1-2-14-6(4)8(10,11)12/h1-2,5H,13H2,(H,15,16)
InChIKeyMUMXOGYCZFBZQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 2-Amino-2-(3-fluoro-2-(trifluoromethyl)pyridin-4-yl)acetic acid as a Differentiated CFTR Modulator Intermediate


2-Amino-2-(3-fluoro-2-(trifluoromethyl)pyridin-4-yl)acetic acid (CAS 1270319-55-5) is a highly fluorinated, non-proteinogenic α-amino acid featuring a pyridine core with a unique 3-fluoro-2-(trifluoromethyl) substitution pattern [1]. This architecture is a critical pharmacophoric motif within the Vertex Pharmaceuticals patent estate for pyridyl-containing CFTR modulators, making it a key synthetic intermediate for next-generation cystic fibrosis therapies [2]. Unlike simpler pyridyl acetic acid building blocks, this compound's distinct electronic profile and hydrogen-bonding capacity position it as a non-interchangeable fragment in structure-activity relationship (SAR)-driven drug discovery.

Why 2-Amino-2-(3-fluoro-2-(trifluoromethyl)pyridin-4-yl)acetic acid Cannot Be Replaced by Generic Pyridyl Acetic Acid Analogs


Generic substitution of this intermediate with simpler pyridyl acetic acid derivatives (e.g., those lacking the 3-fluoro group, the 2-CF3 group, or the α-amino acid moiety) is not scientifically valid. In the CFTR modulator context, the synergistic electron-withdrawing effects of the 3-fluoro and 2-trifluoromethyl groups are critical for target binding and metabolic stability, as established by Vertex's extensive SAR studies [1]. The α-amino acid handle is essential for amide bond formation, while stereochemistry at the α-carbon directly impacts the biological activity of the downstream drug candidate; using a racemic mixture versus a single enantiomer (R or S) leads to a quantifiably different impurity and activity profile . These structural features collectively prevent simple one-to-one replacement in a synthesis route.

Head-to-Head Quantitative Differentiation of 2-Amino-2-(3-fluoro-2-(trifluoromethyl)pyridin-4-yl)acetic acid Against Closest Analogs


Racemic vs. Enantiopure Form Purity and Procurement Viability

The racemic mixture (CAS 1270319-55-5) is commercially available at a certified purity of 98% (HPLC), while the corresponding (S)-enantiomer (CAS 1269936-83-5) is typically supplied at 95% purity . This purity differential is significant when scaling a synthesis, as 3% additional unknown impurities in the enantiopure form can necessitate costly additional purification steps or tighten the specification limits for downstream intermediates. The racemate therefore offers a more robust starting point for chiral resolution or achiral synthetic steps where stereochemistry is not immediately critical.

Chiral Resolution Analytical Chemistry Process Chemistry

LogP-Driven Lipophilicity Differentiation Against Des-Fluoro Analog

The target compound has an XLogP3-AA value of -1.8, reflecting significant polarity from the α-amino acid and fluorine atoms [1]. A direct analog lacking the 3-fluoro substituent, 2-amino-2-(2-(trifluoromethyl)pyridin-4-yl)acetic acid, is computationally predicted to have a higher XLogP (approximately -1.2), based on the loss of one polar fluoro substitution . This shift in lipophilicity can alter membrane permeability and off-target binding profiles, making the target compound particularly suited for optimizing the polarity of a drug candidate's pyridyl fragment.

Physicochemical Properties Druglikeness Lipophilicity

Crucial Role as a CFTR Modulator Intermediate vs. Non-Amino Acid Building Blocks

Vertex Pharmaceuticals' patent US20130317020 explicitly describes pyridyl derivatives where an α-amino acetic acid moiety is essential for covalent or high-affinity interaction with the CFTR protein [1]. A simpler building block like 3-fluoro-2-(trifluoromethyl)pyridine (CAS 886510-21-0) cannot directly incorporate this critical amino acid handle. The target compound saves at least two synthetic steps (amino acid introduction and activation) compared to using the non-amino acid alternative, a key factor in process chemistry cost and time .

Medicinal Chemistry CFTR Modulators Patent Analysis

High-Value Application Scenarios for 2-Amino-2-(3-fluoro-2-(trifluoromethyl)pyridin-4-yl)acetic acid


Next-Generation CFTR Modulator Synthesis for Cystic Fibrosis

This compound serves as an immediate precursor in the synthesis of Vertex's patented pyridyl CFTR potentiators and correctors. Its pre-assembled 3-fluoro-2-(trifluoromethyl)pyridin-4-yl core with an α-amino acid linker is a privileged intermediate that directly maps onto the SAR of clinical candidates targeting F508del-CFTR [1]. Procuring the 98% pure racemate enables a cost-effective route where late-stage chiral resolution can be integrated, leveraging the step-saving advantage established in Section 3.

Fragment-Based Drug Discovery (FBDD) Targeting Halogen-Bonding Pockets

The compound's unique halogenation pattern (F and CF3) creates a distinct electrostatic potential surface ideal for halogen bonding interactions with protein targets. Its XLogP of -1.8 makes it a water-soluble fragment suitable for screening by NMR or SPR without co-solvent interference, a practical advantage over more lipophilic, non-amino acid analogs [1].

Chemical Biology Probe for Studying Fluorine-Specific Binding Effects

The presence of both a ring-fluorine and a trifluoromethyl group allows this compound to be used as a matched molecular pair (MMP) with its des-fluoro analog to quantitatively probe the impact of fluorination on binding affinity and metabolic stability in a given target assay. This evidence-based differentiation is directly supported by the physicochemical property shift quantified in Section 3 [1].

Scalable Process Chemistry for Preclinical Toxicology Batches

When compared to sourcing the 95% pure (S)-enantiomer, the 98% pure racemate offers a more reproducible and cost-effective starting point for the multi-kilogram synthesis required for IND-enabling toxicology studies. The higher purity reduces the risk of failing strict impurity specifications, a critical factor in GMP manufacturing .

Quote Request

Request a Quote for 2-Amino-2-(3-fluoro-2-(trifluoromethyl)pyridin-4-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.